![molecular formula C11H26N4O2 B2670032 Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine CAS No. 179167-09-0](/img/structure/B2670032.png)
Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine
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Overview
Description
“Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine” is a chemical compound with the IUPAC name tert-butyl 2-[bis(2-aminoethyl)amino]ethylcarbamate . It has a molecular weight of 246.35 and its molecular formula is C11H26N4O2 . The compound appears as a yellow oil or semi-solid to solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of tris(2-aminoethyl)amine with di-tert-butyl dicarbonate (Boc2O) in anhydrous dichloromethane (DCM) at 0 °C . The reaction mixture is then warmed to room temperature and stirred for 18 hours . The solvent is removed to leave a white residue, which is dissolved in water, washed with CHCl3, and the organic phases are combined, dried over MgSO4, and the solvent is removed to leave a clear oil .Molecular Structure Analysis
The molecular structure of this compound consists of a tertiary amine center with two Boc-protected amino groups . The InChI code for this compound is 1S/C11H26N4O2/c1-11(2,3)17-10(16)14-6-9-15(7-4-12)8-5-13/h4-9,12-13H2,1-3H3,(H,14,16) .Chemical Reactions Analysis
The Boc group in this compound can be deprotected under mild acidic conditions to form the free amine . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
This compound is a yellow oil or semi-solid to solid at room temperature . It has a molecular weight of 246.35 and its molecular formula is C11H26N4O2 .Scientific Research Applications
Synthesis of Pharmaceuticals
This compound is a fine chemical and reagent used in the synthesis of pharmaceuticals . It can be used as a reaction component in organic chemistry, or as a reagent in research or development laboratories .
Building Block for Complex Compounds
It serves as a useful building block for the synthesis of complex compounds . This could include a wide range of organic compounds used in various fields of research and industry.
Generation of Polymers with Pendant Amine Functionality
The compound can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid .
Synthesis of Phosphatidyl Ethanolamines and Ornithine
It has been employed in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds have significant roles in biological systems.
Production of PEG Derivatives
The compound contains an amino group with two Boc-protected amino groups, making it suitable for the production of PEG derivatives . These derivatives have a wide range of applications in drug delivery and other biomedical fields.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-[bis(2-aminoethyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4O2/c1-11(2,3)17-10(16)14-6-9-15(7-4-12)8-5-13/h4-9,12-13H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAMRLJEVWHBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine |
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